[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound known for its applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl group and a tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoro-4-methyl aniline with an appropriate carbamoyl chloride under controlled conditions to form the phenylcarbamoyl intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid methyl ester
- [(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid ethyl ester
Uniqueness
[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is unique due to its specific structural features, such as the tert-butyl ester group, which can influence its reactivity and biological activity. The presence of the fluoro-substituted phenyl ring also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C15H21FN2O3 |
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Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(2-fluoro-4-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-9-6-7-12(11(16)8-9)18-13(19)10(2)17-14(20)21-15(3,4)5/h6-8,10H,1-5H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
SHRVDLDDRGDTCE-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C)F |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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